molecular formula C5H5F3N2O3S B14026234 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid

Cat. No.: B14026234
M. Wt: 230.17 g/mol
InChI Key: QLPKMVDWFPTSSX-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 3-position, and a sulfonic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a sulfonating agent. One common method involves the use of chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonic acid group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Comparison: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to its boronic acid or carboxylic acid counterparts. The trifluoromethyl group in all these compounds contributes to their stability and lipophilicity, making them valuable in various applications .

Properties

Molecular Formula

C5H5F3N2O3S

Molecular Weight

230.17 g/mol

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonic acid

InChI

InChI=1S/C5H5F3N2O3S/c1-10-2-3(14(11,12)13)4(9-10)5(6,7)8/h2H,1H3,(H,11,12,13)

InChI Key

QLPKMVDWFPTSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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